molecular formula C15H15NO3S B590285 Modafinil-d5 Sulfone CAS No. 1329496-95-8

Modafinil-d5 Sulfone

Cat. No.: B590285
CAS No.: 1329496-95-8
M. Wt: 294.38
InChI Key: ZESNOWZYHYRSRY-DYVTXVBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Modafinil-d5 Sulfone is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. The compound’s molecular formula is C15H15NO3S, and it has a molecular weight of 294.38.

Chemical Reactions Analysis

Modafinil-d5 Sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions

Scientific Research Applications

Modafinil-d5 Sulfone has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving deuterium-labeled molecules.

    Biology: The compound’s unique properties make it useful in biological assays and studies involving metabolic pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: The compound is used in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Modafinil-d5 Sulfone involves its interaction with specific molecular targets and pathways. The deuterium atoms in the phenyl ring can influence the compound’s metabolic stability and reactivity. The sulfonylacetamide group can interact with various enzymes and receptors, leading to specific biological effects. Detailed studies on the exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Modafinil-d5 Sulfone can be compared with other similar compounds, such as:

    2-(2,3,4,5,6-Pentadeuteriophenyl)propanenitrile: This compound also contains deuterium-labeled phenyl rings but has a different functional group (propanenitrile) instead of sulfonylacetamide

    2-(2,3,4,5,6-Pentadeuteriophenyl)ethanol: Another deuterium-labeled compound with an ethanol group. The uniqueness of this compound lies in its specific combination of deuterium labeling and the sulfonylacetamide functional group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESNOWZYHYRSRY-DYVTXVBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)(=O)CC(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858126
Record name 2-{Phenyl[(~2~H_5_)phenyl]methanesulfonyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329496-95-8
Record name 2-{Phenyl[(~2~H_5_)phenyl]methanesulfonyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.